2-(3-methylphenyl)-5-nitro-1,3-benzoxazole
Overview
Description
2-(3-methylphenyl)-5-nitro-1,3-benzoxazole is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.06914219 g/mol and the complexity rating of the compound is 344. The solubility of this chemical has been described as <0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
A study by Ertan-Bolelli, Yildiz, and Ozgen-Ozgacar (2016) explored the antimicrobial activities of benzoxazole derivatives, including those structurally similar to 2-(3-methylphenyl)-5-nitro-1,3-benzoxazole. The compounds demonstrated broad-spectrum activity against various microorganisms, including Mycobacterium tuberculosis, highlighting their potential as scaffolds for potent drug designs.
Vibrational Spectroscopic Studies
The vibrational spectroscopic properties of benzoxazole derivatives were studied by Mary et al. (2008), providing insight into the molecular structure and dynamics of these compounds. This research is crucial for understanding the physical properties of benzoxazoles, including this compound.
DNA Topoisomerase Inhibition
In research conducted by Oksuzoglu et al. (2008), benzoxazole derivatives demonstrated inhibitory activity against DNA topoisomerase I and II. This highlights their potential as therapeutic agents in cancer treatment, where targeting DNA topoisomerases is a key strategy.
Crystal Structure Analysis
The study of the crystal structure of benzoxazole derivatives by Centore, Piccialli, and Tuzi (2013) offers detailed insight into the molecular geometry and intermolecular interactions of such compounds. This research is important for the development of materials and drugs based on benzoxazole structures.
Anthelmintic Activities
Research by Satyendra et al. (2015) on novel 5-nitro-1,3-benzoxazole derivatives showed significant in vitro anthelmintic activities. This indicates the potential of benzoxazole derivatives in treating parasitic infections.
Anti-Inflammatory Properties
The study by Seth et al. (2014) revealed that benzoxazole derivatives exhibit anti-inflammatory properties, suggesting their use in developing new anti-inflammatory drugs.
Properties
IUPAC Name |
2-(3-methylphenyl)-5-nitro-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-9-3-2-4-10(7-9)14-15-12-8-11(16(17)18)5-6-13(12)19-14/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIRRQOOPVMGTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806285 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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